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Compound of Interest

2-Hydroxy-5-
Compound Name:
(hydroxymethyl)benzaldehyde

Cat. No. B1329251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-
Hydroxy-5-(hydroxymethyl)benzaldehyde. Due to the limited availability of direct
experimental data for this specific compound, this guide presents a combination of predicted
spectroscopic values and experimental data from structurally analogous compounds. This
information is intended to serve as a valuable resource for the identification, characterization,
and quality control of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde in research and
development settings.

Chemical and Physical Properties
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Property Value

Molecular Formula CsHsOs

Molecular Weight 152.15 g/mol

IUPAC Name 2-hydroxy-5-(hydroxymethyl)benzaldehyde
CAS Number 74901-08-9

Physical Form Solid

Purity (Typical) >95%

InChl Key MFHBKQHAPQBJFO-UHFFFAOYSA-N

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 2-Hydroxy-
5-(hydroxymethyl)benzaldehyde and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Notes

~9.8 - 10.0 Singlet

1H

Aldehyde proton

Expected to be a
sharp singlet in
the downfield
region due to the
deshielding
effect of the

carbonyl group.

~11.0 Singlet

1H

Phenolic -OH

The chemical
shift can be
broad and
variable
depending on the
solvent and

concentration.

~7.5 Doublet

1H

Aromatic proton

Aromatic proton
ortho to the

aldehyde group.

~7.2 Doublet

1H

Aromatic proton

Aromatic proton
meta to the

aldehyde group.

~6.9 Doublet

1H

Aromatic proton

Aromatic proton
ortho to the
hydroxyl group.

~4.5 Singlet

2H

Methylene

protons

Protons of the -
CH20H group.
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~5.0 Singlet

The chemical
shift of the

alcohol proton

Hydroxymethy! -

1H
OH

can be broad
and may
exchange with
D20.

Table 2: Predicted 3C NMR Spectroscopic Data for 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde

Chemical Shift (6, ppm)

Assignment

Notes

The aldehyde carbon is

~195 Carbonyl carbon (C=0) expected to be the most
downfield signal.
) The carbon attached to the
~160 Aromatic carbon (C-OH) )
phenolic hydroxyl group.
) The carbon attached to the
~140 Aromatic carbon (C-CH20H)
hydroxymethyl group.
) The carbon attached to the
~135 Aromatic carbon (C-CHO)
aldehyde group.
) Chemical shifts for the
~125-130 Aromatic carbons (CH) o ]
remaining aromatic carbons.
The carbon of the
~60 Methylene carbon (-CH20H)

hydroxymethyl group.

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde
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Wavenumber
(cm™)

Intensity

Assignment

Notes

3400 - 3200

Broad

O-H stretch (phenolic)

A broad band is
expected due to
intermolecular

hydrogen bonding.

3300 - 3100

Broad

O-H stretch (alcoholic)

A broad band from the
hydroxymethyl group.

3100 - 3000

Medium

Aromatic C-H stretch

Typical for aromatic C-
H bonds.

2900 - 2800

Weak

Aldehyde C-H stretch

Often appears as two
weak bands (Fermi

resonance).

1680 - 1650

Strong

C=0 stretch
(aldehyde)

A strong, sharp
absorption
characteristic of an
aromatic aldehyde.
The position may be
slightly lowered due to
intramolecular
hydrogen bonding
with the ortho-
hydroxyl group.

1600 - 1450

Medium

Aromatic C=C stretch

Multiple bands are
expected in this
region, characteristic

of the benzene ring.

1250 - 1150

Strong

C-O stretch (phenol)

Strong absorption due
to the phenolic C-O
bond.

1050 - 1000

Medium

C-O stretch (primary

alcohol)

Absorption

corresponding to the
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C-O bond of the
hydroxymethyl group.

Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde in Mass

Spectrometry
e e Adduct Pred.icted Collision Cross
Section (A2
153.05463 [M+H]* 127.5
175.03657 [M+Na]* 136.6
151.04007 [M-H]- 129.2
170.08117 [M+NHa]* 147.7
135.04461 [M+H-H20]* 122.8

Data Source: Predicted values from computational models.[1]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde in a polar solvent like
ethanol or methanol is expected to show absorption maxima corresponding to 1 - TT*
transitions of the aromatic system and n — 1t* transitions of the carbonyl group. Based on
structurally similar hydroxybenzaldehydes, absorption maxima (A_max) are anticipated in the
regions of 250-280 nm and 320-350 nm.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of hydroxybenzaldehydes, which can be adapted for 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde.
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Synthesis Protocol: Ortho-Formylation of a Substituted
Phenol

A common method for the synthesis of ortho-hydroxybenzaldehydes is the Duff reaction or a

modified version thereof.

Reaction Setup: A solution of the corresponding substituted phenol (e.g., 4-
(hydroxymethyl)phenol) and hexamethylenetetramine in an acidic medium (e.g.,
trifluoroacetic acid or a mixture of acetic acid and sulfuric acid) is prepared in a round-bottom
flask equipped with a magnetic stirrer and a reflux condenser.

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can
be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, the mixture is cooled to room temperature and
hydrolyzed by adding water or a dilute acid.

Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane).

Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and the solvent is removed under reduced pressure. The crude product is
then purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

NMR Spectroscopy: *H and 3C NMR spectra are recorded on a spectrometer (e.g., 400 or
500 MHz) using a deuterated solvent such as deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-de). Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR)
spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or using an
Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with a suitable
ionization technique, such as Electrospray lonization (ESI) or Electron Impact (El).
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¢ UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a UV-Vis
spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., ethanol or
methanol) and placed in a quartz cuvette.

Visualizations
Synthetic Workflow

General Synthetic Workflow for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde
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Caption: General Synthetic Workflow for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde.
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Spectroscopic Characterization Workflow

Logical Workflow for Spectroscopic Characterization
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Caption: Logical Workflow for Spectroscopic Characterization.

Potential Applications in Drug Development

While specific biological activities of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde are not
extensively documented, many hydroxybenzaldehyde derivatives have shown promising
pharmacological properties. Studies on related compounds suggest potential antioxidant and
anti-inflammatory activities. The presence of the aldehyde and hydroxyl functional groups
makes this compound a versatile scaffold for the synthesis of more complex molecules, such
as Schiff bases and chalcones, which are classes of compounds with a broad range of
biological activities being explored in drug discovery. Further research is warranted to explore
the therapeutic potential of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1329251#spectroscopic-
characterization-of-2-hydroxy-5-hydroxymethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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